molecular formula C15H15ClN2O3S B13552933 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide

4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide

Cat. No.: B13552933
M. Wt: 338.8 g/mol
InChI Key: UZSKXBSQNGOQPM-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves several steps, typically starting with the preparation of the quinoline core followed by the introduction of the sulfonamide group. The synthetic route may include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The quinoline ring may also interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide include other quinoline derivatives and sulfonamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:

Properties

Molecular Formula

C15H15ClN2O3S

Molecular Weight

338.8 g/mol

IUPAC Name

4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide

InChI

InChI=1S/C15H15ClN2O3S/c16-13-6-7-17-15-12(13)2-1-3-14(15)22(20,21)18-11-5-4-10(8-11)9-19/h1-7,10-11,18-19H,8-9H2/t10-,11+/m0/s1

InChI Key

UZSKXBSQNGOQPM-WDEREUQCSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO

Canonical SMILES

C1C(C=CC1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.